7-Methoxy-2,1-benzisothiazole

Demethylation kinetics BBr₃ cleavage Hydroxy-benzisothiazole synthesis

7-Methoxy-2,1-benzisothiazole (CAS 56910-93-1) is a heterocyclic building block belonging to the 2,1-benzisothiazole class, featuring a benzene ring fused to an isothiazole ring with a methoxy substituent at the 7-position. Its molecular formula is C₈H₇NOS, with a molecular weight of 165.21 g/mol, an exact mass of 165.0248 Da, and a computed XLogP3 of 2.3, indicating moderate lipophilicity.

Molecular Formula C8H7NOS
Molecular Weight 165.21 g/mol
CAS No. 56910-93-1
Cat. No. B8293239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2,1-benzisothiazole
CAS56910-93-1
Molecular FormulaC8H7NOS
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=CSN=C21
InChIInChI=1S/C8H7NOS/c1-10-7-4-2-3-6-5-11-9-8(6)7/h2-5H,1H3
InChIKeyGIOMAITYRGDJPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-2,1-benzisothiazole (CAS 56910-93-1) – Procurement-Relevant Structural and Physicochemical Baseline


7-Methoxy-2,1-benzisothiazole (CAS 56910-93-1) is a heterocyclic building block belonging to the 2,1-benzisothiazole class, featuring a benzene ring fused to an isothiazole ring with a methoxy substituent at the 7-position . Its molecular formula is C₈H₇NOS, with a molecular weight of 165.21 g/mol, an exact mass of 165.0248 Da, and a computed XLogP3 of 2.3, indicating moderate lipophilicity . The 2,1-benzisothiazole scaffold is distinguished from the more common 1,2-benzisothiazole (benzisothiazole) isomer by the adjacency of the ring nitrogen to the benzene ring, which imparts unique electronic properties and regiochemical reactivity patterns that directly affect synthetic utility and downstream derivatisation .

Why 7-Methoxy-2,1-benzisothiazole Cannot Be Interchanged with Other Methoxy-Benzisothiazole Positional Isomers


Positional isomerism on the 2,1-benzisothiazole benzenoid ring is not a trivial structural variation; the methoxy group location profoundly alters both the electronic environment of the heterocycle and the reactivity of the methoxy substituent itself. Direct experimental evidence from a common synthetic sequence demonstrates that the 7-methoxy isomer exhibits a measurably different demethylation rate, synthesis yield, and derived hydroxy-product melting point compared with the 4- and 5-methoxy isomers . Substituting the 7-methoxy compound with a positional analog without adjusting reaction conditions risks incomplete conversion, altered purification behaviour, and compromised intermediate quality in multi-step syntheses. The quantitative differentiation detailed in Section 3 provides the evidence base required for informed procurement and process design decisions.

7-Methoxy-2,1-benzisothiazole – Quantitative Comparator Evidence for Scientific Selection


Demethylation Reactivity: 7-Methoxy Requires 29% Longer Reaction Time Than 5-Methoxy Isomer Under Identical Conditions

In the boron tribromide-mediated conversion of methoxy- to hydroxy-2,1-benzisothiazoles, the 7-methoxy isomer requires a reflux time of 22 hours to reach completion, compared with 17 hours for both the 4-methoxy and 5-methoxy isomers under analogous conditions (BBr₃/CH₂Cl₂). This represents a 29% longer reaction time for the 7-substituted compound, reflecting the unique electronic deactivation imparted by the peri-positioning of the methoxy group relative to the isothiazole nitrogen . The 7-methoxy derivative also consumed a lower BBr₃ charge (16 g per 6.0 g substrate as the hydrochloride) compared to the 4- and 5-methoxy isomers (28.5 g per 6.3 g substrate), yet still required the extended reaction duration, highlighting a qualitative difference in the demethylation mechanism or rate-limiting step .

Demethylation kinetics BBr₃ cleavage Hydroxy-benzisothiazole synthesis Positional isomer reactivity

Synthesis Yield: 7-Methoxy-2,1-benzisothiazole Obtained in 39.1% Yield – Intermediate Between the High-Yielding 5-Methoxy (77%) and Low-Yielding 4-Methoxy (17.9%) Isomers

In the thermal ring-closure reaction of substituted 2-methyl-N-sulfinylanilines with N-sulfinylmethanesulfonamide, the isolated yield of purified 7-methoxy-2,1-benzisothiazole is 39.1% (21.3 g from a 0.33 mol scale) . Under analogous reaction conditions, the 5-methoxy isomer is obtained in 77% yield (14.0 g from a 0.11 mol scale), while the 4-methoxy isomer yields only 17.9% (4.2 g from a 0.142 mol scale) . The 7-methoxy yield is thus approximately half that of the 5-methoxy isomer but more than double that of the 4-methoxy isomer, reflecting the combined influence of steric and electronic effects of the methoxy substituent position on the cyclisation step.

Ring-closure yield Sulfinylsulfonamide method Positional isomer synthesis Process efficiency

Derived Hydroxy-Compound Melting Point: 7-Hydroxy-2,1-benzisothiazole Melts at 99–100.5 °C, More Than 100 °C Lower Than the 5-Hydroxy Analog (215–216 °C)

The hydroxy-2,1-benzisothiazole obtained by BBr₃ demethylation of the corresponding methoxy precursor exhibits a melting point that is highly sensitive to substitution position. 7-Hydroxy-2,1-benzisothiazole melts at 99–100.5 °C after recrystallisation from hexane . In contrast, 5-hydroxy-2,1-benzisothiazole melts at 215–216 °C, and 4-hydroxy-2,1-benzisothiazole at 184.5–186.5 °C . The 7-hydroxy isomer is the only derivative in this series that melts below 100 °C, a property that simplifies melt-processing, recrystallisation from low-boiling solvents, and certain formulation approaches, but may also necessitate different storage and handling protocols compared with the higher-melting isomers.

Hydroxy-benzisothiazole Melting point differentiation Purification behaviour Crystal engineering

¹H NMR Spectroscopic Fingerprint: The 3-Position Proton of 7-Methoxy-2,1-benzisothiazole Resonates at 9.06 ppm, Distinct from 4-Methoxy (9.32 ppm) and 5-Methoxy (8.75 ppm) Isomers

The proton attached to the 3-position of the isothiazole ring serves as a sensitive spectroscopic reporter of substitution pattern. In 7-methoxy-2,1-benzisothiazole, this proton appears as a singlet at δ 9.06 ppm (CDCl₃ or neat) . The corresponding signal for the 4-methoxy isomer appears at δ 9.32 ppm, and for the 5-methoxy isomer at δ 8.75 ppm . The 0.57 ppm chemical shift range across the three isomers, and the 0.31 ppm difference between the 7- and 5-methoxy compounds, provides an unambiguous spectroscopic handle for identity verification and purity assessment, enabling confident batch release testing without requiring chromatographic separation of positional isomers.

NMR differentiation Quality control Identity confirmation Positional isomer identification

Electrophilic Substitution Regiochemistry: The 7-Position of 2,1-Benzisothiazole Is Inherently Less Reactive Than the 5-Position, Amplifying the Synthetic Value of Pre-Functionalised 7-Methoxy Derivatives

Electrophilic substitution on the parent 2,1-benzisothiazole proceeds with marked regioselectivity. Bromination (Br⁺ conditions) yields a mixture of 5- and 7-bromo isomers, with the 5-substituted product predominating; nitration affords mainly 5-nitro-2,1-benzisothiazole, with only smaller quantities of the 7-nitro isomer . This intrinsic bias against electrophilic attack at the 7-position means that direct late-stage introduction of substituents at C-7 via electrophilic chemistry is inherently inefficient. Consequently, procurement of the pre-formed 7-methoxy derivative provides the only reliable, high-yielding entry into 7-substituted 2,1-benzisothiazole chemical space, a critical consideration for medicinal chemistry and agrochemical discovery programs targeting this substitution pattern.

Electrophilic aromatic substitution Regioselectivity Late-stage functionalisation Directing effects

Computed Lipophilicity Differential: 7-Methoxy-2,1-benzisothiazole (XLogP3 = 2.3) vs. Parent 2,1-Benzisothiazole (ACD/LogP = 2.52) – Modest Polarity Enhancement from Methoxy Substitution

The introduction of a methoxy group at the 7-position modestly reduces the computed lipophilicity of the 2,1-benzisothiazole scaffold. 7-Methoxy-2,1-benzisothiazole has a PubChem-computed XLogP3 of 2.3 , while the unsubstituted parent 2,1-benzisothiazole has an ACD/LogP of 2.52 . The direction and magnitude of this shift (~0.2 log units) are consistent with the hydrogen-bond acceptor character of the methoxy oxygen partially offsetting the lipophilic contribution of the methyl group. Caution is warranted in direct numerical comparison, as XLogP3 and ACD/LogP are different computational methods; however, the trend is physically reasonable and aligns with the expected substituent effect. Computed logP data for the 4- and 5-methoxy positional isomers from a consistent computational method were not identified in the accessible literature.

Lipophilicity LogP Physicochemical profile ADME prediction

7-Methoxy-2,1-benzisothiazole – Evidence-Backed Application Scenarios for Research and Industrial Procurement


Synthesis of 7-Hydroxy-2,1-benzisothiazole and Derived Carbamates for Agrochemical Screening

The 7-methoxy compound serves as the direct precursor to 7-hydroxy-2,1-benzisothiazole via BBr₃ demethylation, a transformation that requires a 22-hour reflux and yields the hydroxy intermediate with a melting point of 99–100.5 °C . The hydroxy intermediate can subsequently be converted to N-methylcarbamates, a compound class for which the 4-substituted analog demonstrated 100% mortality against bean aphids (Aphis fabae) and Mexican bean beetle larvae (Epilachna varivestus) at 500 ppm in patent exemplification . Researchers developing 7-substituted carbamate insecticides should procure the 7-methoxy precursor specifically, as the alternative 5-methoxy isomer would produce a structurally distinct hydroxy-carbamate with different pesticidal activity and physical properties.

Medicinal Chemistry Exploration of 7-Substituted 2,1-Benzisothiazole Scaffolds Not Accessible by Direct Electrophilic Substitution

Because electrophilic substitution on 2,1-benzisothiazole strongly favours the 5-position over the 7-position , medicinal chemists seeking to elaborate the 7-position require a pre-functionalised starting material. 7-Methoxy-2,1-benzisothiazole provides this entry point, allowing subsequent demethylation to the phenol for O-alkylation, sulfonation, or carbamoylation, or direct use of the methoxy compound in metalation or cross-coupling sequences. The known anti-inflammatory activity of certain 3-amino-2,1-benzisothiazoles , combined with the methoxy substituent's demonstrated enhancement of antiglycation and urease inhibitory activity in related benzisothiazole series , supports the rationale for systematic structure-activity relationship studies around the 7-methoxy-2,1-benzisothiazole template.

Process Chemistry Development and Scale-Up of 2,1-Benzisothiazole Intermediates

The documented 39.1% synthesis yield and 22-hour demethylation time for the 7-methoxy isomer provide the baseline data required for process mass intensity calculations, cost-of-goods modelling, and reactor scheduling. The intermediate melting point of the derived 7-hydroxy compound (99–100.5 °C) permits melt-crystallisation purification strategies not feasible for the high-melting 5-hydroxy analog (215–216 °C) . Process chemists evaluating 2,1-benzisothiazole synthetic routes should use these isomer-specific parameters rather than generic benzisothiazole data when selecting the optimal substitution pattern for their target molecule.

Analytical Reference Standard for Positional Isomer Identification in Quality Control

The distinctive ¹H NMR chemical shift of the 3-position proton at δ 9.06 ppm, together with the methoxy singlet at δ 3.97 ppm , establishes 7-methoxy-2,1-benzisothiazole as a valuable reference standard for identifying and quantifying positional isomers in reaction mixtures or purchased lots. Procurement of authenticated 7-methoxy material enables quality control laboratories to spike, calibrate, and validate HPLC or NMR methods specifically for the 2,1-benzisothiazole isomer series, where the 4-methoxy (δ 9.32 ppm) and 5-methoxy (δ 8.75 ppm) isomers are clearly resolved by their 3-position proton signals.

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